N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine
Description
Structure: The compound features a central cyclohexyl group substituted with a 2,6-dimethylphenyl-tetrazole moiety. This is linked via an amine group to a 2-methylindole-3-ethyl chain.
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6/c1-18-10-9-11-19(2)24(18)32-25(29-30-31-32)26(15-7-4-8-16-26)27-17-14-21-20(3)28-23-13-6-5-12-22(21)23/h5-6,9-13,27-28H,4,7-8,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDTXHJKLNMKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the cyclohexyl group and the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially yielding reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound’s potential as a bioactive molecule is of significant interest. Studies may focus on its interactions with various biological targets and its potential therapeutic applications.
Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
Molecular Properties :
- Molecular Formula : Likely analogous to the compound in (C₂₄H₃₀N₆), with a molecular weight near 402.5 g/mol.
- Key Substituents: 2,6-Dimethylphenyl group (lipophilic, steric bulk). Cyclohexyl group (enhanced conformational flexibility compared to rigid aromatic systems).
Comparison with Structural Analogs
Structural Analog 1: N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
Key Differences :
Implications :
- This may affect binding affinity in biological targets.
Structural Analog 2: N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine
Key Differences :
Implications :
Structural Analog 3: N-(1-(1H-tetrazol-5-yl)cyclohexyl)aniline (from )
Key Differences :
- Substituent : Aniline replaces the indole-ethylamine chain.
- Molecular Formula: Not explicitly stated but likely simpler (e.g., C₁₃H₁₇N₅).
Implications :
- Demonstrates the versatility of tetrazole-cyclohexyl scaffolds in diverse applications .
Agrochemical Analogs ()
Example : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide
Key Differences :
- Core Structure : Acetamide replaces tetrazole-indole-ethylamine.
- Applications : Herbicide (e.g., alachlor, pretilachlor).
Implications :
- The 2,6-dimethylphenyl group is a common motif in agrochemicals, but the tetrazole-indole system in the target compound suggests distinct mechanisms (e.g., enzyme inhibition vs. receptor modulation) .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Routes: Tetrazole rings are synthesized via TDAE (tetrakis(dimethylamino)ethylene) methodology, as seen in nitroimidazole derivatives (). Similar approaches may apply to the target compound .
- Biological Activity: The indole and tetrazole motifs are common in serotonin receptor ligands and enzyme inhibitors.
Biological Activity
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]-2-methyl-1H-indole-3-ethanamine is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This compound is part of a broader class of tetrazole-containing molecules that have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.
Chemical Structure
The compound features a complex structure that includes a tetrazole ring, an indole moiety, and cyclohexyl and dimethylphenyl groups. The structural formula can be represented as follows:
Research indicates that the compound acts primarily through the inhibition of HDAC6, an enzyme implicated in various cellular processes, including cell cycle regulation and apoptosis. The binding mode involves interactions with specific residues in the enzyme's active site, which enhances selectivity and potency against HDAC6 compared to other isoforms.
1. Inhibition of HDAC6
The compound has been shown to exhibit potent inhibitory activity against HDAC6, with an IC50 value in the low nanomolar range (0.03–0.12 μM) . This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy.
2. Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits low cytotoxicity as a single agent but significantly enhances the cytotoxic effects of chemotherapeutic agents like bortezomib when used in combination treatments .
3. Apoptosis Induction
The compound's ability to augment apoptosis in cancer cell lines has been confirmed through various assays. For instance, it was observed that combining this compound with bortezomib led to increased apoptosis rates compared to either agent alone.
Case Study 1: Combination Therapy with Bortezomib
A study evaluated the effects of this compound when combined with bortezomib on leukemia cell lines. Results indicated that the combination treatment resulted in a significant increase in apoptosis markers compared to control groups .
Case Study 2: Selectivity and Efficacy
In another investigation focusing on structure-activity relationships (SAR), modifications to the phenyl group were found to enhance HDAC6 selectivity and inhibition potency. Compounds with specific substitutions showed improved binding affinity and reduced cytotoxicity against non-target cells .
Research Findings Summary
| Parameter | Value |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IC50 (HDAC6) | 0.03 - 0.12 μM |
| Cytotoxicity | Low as single agent |
| Combination Effects | Enhanced apoptosis with bortezomib |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
